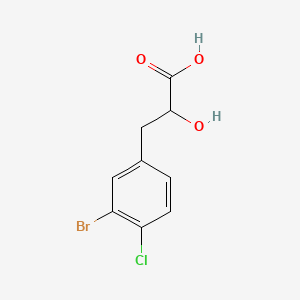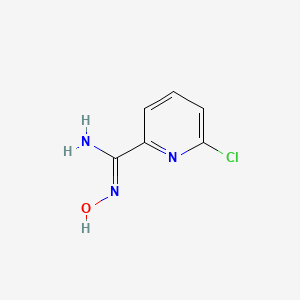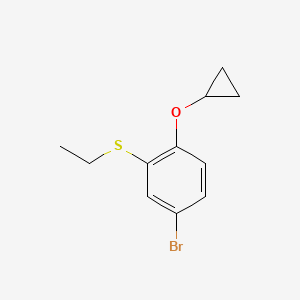
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.2 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions, such as bromination, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) and a suitable catalyst to facilitate the substitution reaction.
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a substituted benzene ring, while Suzuki–Miyaura coupling would result in the formation of new carbon–carbon bonds .
Aplicaciones Científicas De Investigación
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methoxy-2-(ethylsulfanyl)benzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C11H13BrOS |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
4-bromo-1-cyclopropyloxy-2-ethylsulfanylbenzene |
InChI |
InChI=1S/C11H13BrOS/c1-2-14-11-7-8(12)3-6-10(11)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
Clave InChI |
WRCRYCLHYWXYRK-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=CC(=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
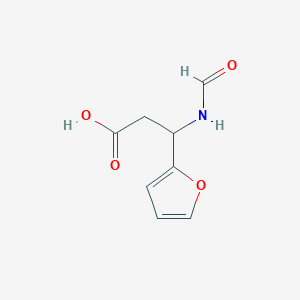
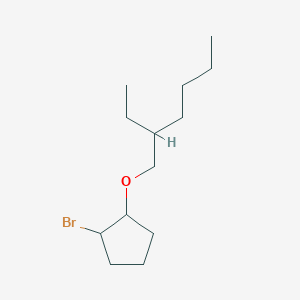
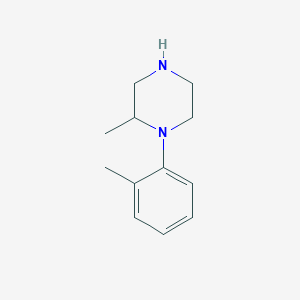
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
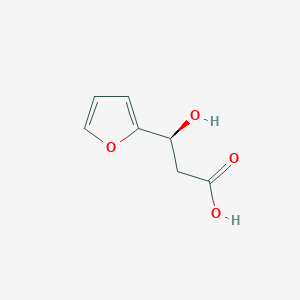
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)



